

Application Note: Targeted RNA-Seq for the Analysis of CD33 Splice Variants

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Compound of Interest

Compound Name: *CD33 splicing modulator 1*

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Introduction

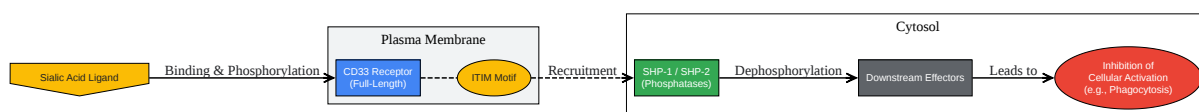
CD33 (Siglec-3) is a transmembrane receptor primarily expressed on cells of the myeloid lineage.^[1] It plays a crucial role in regulating immune cell activation through immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.^{[1][2]} Aberrant expression and splicing of the CD33 gene are implicated in various diseases, including Acute Myeloid Leukemia (AML) and Alzheimer's disease.^{[3][4]}

Alternative splicing of the CD33 pre-mRNA can produce multiple transcript variants. A notable example is a variant that lacks exon 2 (CD33 Δ E2), which encodes the sialic acid-binding domain.^{[3][5]} The expression levels of this and other isoforms can impact cellular function and response to therapies, such as the CD33-targeting antibody-drug conjugate gemtuzumab ozogamicin.^[3] Therefore, accurate detection and quantification of CD33 splice variants are critical for both basic research and the development of targeted therapeutics.

Targeted RNA sequencing (RNA-Seq) offers a highly sensitive, specific, and cost-effective method to analyze specific transcripts of interest.^{[6][7]} Compared to whole-transcriptome sequencing, targeted RNA-Seq provides deeper coverage of the target regions, enabling the precise quantification of known splice variants and the discovery of novel isoforms, even those with low abundance.^[6] This application note provides a detailed protocol for using targeted RNA-Seq to analyze CD33 splice variants.

CD33 Signaling Pathway

CD33 functions as an inhibitory receptor. Upon binding to its sialic acid-containing ligands, the tyrosine residues within the intracellular ITIM domains become phosphorylated. These phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2.^{[1][8]} The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules, ultimately inhibiting cellular processes like phagocytosis and cytokine production.^{[1][8]} Splice variants that alter or remove key domains, such as the ligand-binding domain (encoded by exon 2) or the ITIM-containing cytoplasmic tail, can significantly impact this signaling cascade.

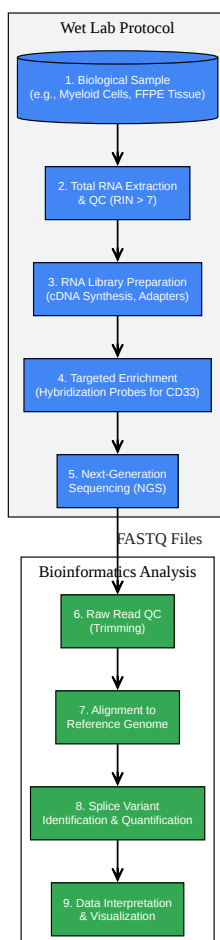


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Caption: Simplified CD33 inhibitory signaling pathway.

Experimental Workflow

The overall workflow for targeted RNA-Seq analysis of CD33 splice variants involves several key stages, from sample preparation to bioinformatics analysis. This process is designed to enrich for the transcripts of interest and generate high-depth sequencing data for accurate splice junction analysis.



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Caption: Experimental workflow for targeted RNA-Seq.

Protocols

RNA Extraction and Quality Control

High-quality input RNA is critical for reliable RNA-Seq results.[9]

Methodology:

- Isolate total RNA from the biological sample (e.g., cultured cells, patient bone marrow, or FFPE tissue) using a suitable commercial kit that includes a DNase treatment step.
- Assess the quantity of the extracted RNA using a fluorometric method (e.g., Qubit).

- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 7 is recommended for optimal results.^[10] For FFPE or other degraded samples, lower RIN values may be acceptable, but protocol adjustments might be necessary.^[7]
- Store RNA at -80°C in an RNase-free environment to prevent degradation.^[9]

Library Preparation and Targeted Enrichment

This protocol focuses on a hybridization capture-based enrichment approach, which is effective for identifying both known and novel splice variants.

Methodology:

- **RNA Input:** Begin with 10–100 ng of total RNA, depending on the chosen library preparation kit and sample quality.^[7]^[11]
- **rRNA Depletion:** If starting with total RNA, remove ribosomal RNA (rRNA) using a commercial depletion kit to increase the proportion of informative mRNA reads.
- **Fragmentation and Priming:** Fragment the RNA using enzymatic or heat-based methods. Prime the fragmented RNA with random hexamers for reverse transcription.
- **First and Second Strand cDNA Synthesis:** Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
- **End Repair and Adapter Ligation:** Repair the ends of the ds-cDNA fragments to create blunt ends, add an 'A' tail, and ligate sequencing adapters. These adapters contain unique dual indices (UDIs) for multiplexing samples.
- **Library Amplification:** Perform PCR amplification to enrich for adapter-ligated fragments and add the full sequence of the adapters needed for sequencing.
- **Targeted Enrichment (Hybridization Capture):**
 - Design a custom panel of biotinylated oligonucleotide probes targeting the exonic regions of the CD33 gene. Critically, include probes that span known exon-exon junctions to

specifically capture splice variants of interest (e.g., a probe spanning the junction of exon 1 and exon 3 to capture the CD33 Δ E2 variant).[3]

- Pool the amplified sequencing libraries.
- Hybridize the pooled libraries with the custom CD33 probe panel.
- Use streptavidin-coated magnetic beads to "pull down" the probe-library hybrids, thus enriching for CD33-specific sequences.
- Wash the beads to remove non-specifically bound library fragments.
- Elute the captured libraries and perform a final round of PCR amplification.
- Library Quantification and QC: Quantify the final enriched library and assess its size distribution before proceeding to sequencing.

Sequencing

Methodology:

- Pool the final enriched libraries according to the desired sequencing depth for each sample.
- Sequence the libraries on an Illumina sequencing platform (e.g., MiSeq or NextSeq).
- A paired-end sequencing strategy (e.g., 2 x 75 bp or 2 x 150 bp) is recommended to facilitate the accurate identification of splice junctions.

Data Analysis and Interpretation

A robust bioinformatics pipeline is essential to process the raw sequencing data and accurately identify and quantify CD33 splice variants.[12]

Methodology:

- Quality Control of Raw Reads: Use tools like FastQC for initial quality assessment and Trimmomatic or similar tools to remove adapter sequences and low-quality bases.[12]

- Alignment: Align the cleaned reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.[\[10\]](#)
- Splice Variant Analysis:
 - Use bioinformatics tools designed for splicing analysis, such as MATS, rMATS, or SpliceSeq, to identify and quantify alternative splicing events from the alignment files (BAM format).[\[12\]](#)[\[13\]](#)
 - These tools work by counting the number of reads that map to specific exon-exon junctions. For example, to quantify the CD33 Δ E2 variant, the analysis would focus on counting reads that span the junction between exon 1 and exon 3.[\[3\]](#)
- Quantification and Visualization:
 - Calculate metrics such as "Percent Spliced In" (PSI) or junction-spanning read counts to represent the relative abundance of each splice variant.[\[5\]](#)[\[14\]](#)
 - Visualize the read coverage and splice junctions using a genome browser like IGV (Integrative Genomics Viewer) to manually inspect and validate the findings.

Data Presentation

Quantitative results should be summarized in clear, structured tables for easy comparison across samples or conditions.

Table 1: Summary of Sequencing and Alignment Metrics

Sample ID	Total Reads	Reads after QC	Mapping Rate (%)	On-Target Rate (%)	Mean Target Coverage
Control_1	2,150,000	2,135,000	99.5	95.1	1520x
Control_2	2,210,000	2,198,000	99.4	96.2	1580x
AML_Patient_1	2,090,000	2,075,000	99.6	94.8	1490x
AML_Patient_2	2,340,000	2,321,000	99.5	95.5	1650x

Table 2: Quantification of CD33 Splice Junctions Across Samples

Splice Junction	Associated Variant	Control_1 (Junction Reads)	Control_2 (Junction Reads)	AML_Patient_1 (Junction Reads)	AML_Patient_2 (Junction Reads)
Exon 1 - Exon 2	Full-Length (CD33M)	12,500	13,100	8,500	9,200
Exon 2 - Exon 3	Full-Length (CD33M)	12,450	13,050	8,450	9,150
Exon 1 - Exon 3	CD33 Δ E2 (CD33m)[3]	1,200	1,350	6,800	7,500
Exon 6 - Exon 7a	CD33 E7a Variant[3]	550	610	1,100	1,250
Exon 6 - Exon 7b	Canonical Exon 7	13,000	14,000	14,000	15,500

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